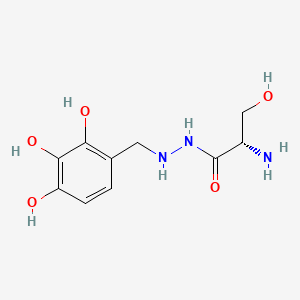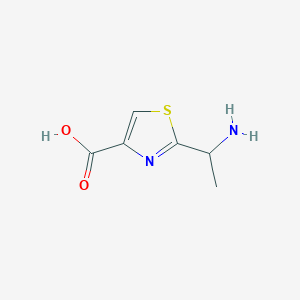
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminoethyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by the introduction of the aminoethyl group. The reaction conditions often require a solvent such as ethanol or water, and the process is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
2-Aminothiazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.
4-Methylthiazole: The presence of a methyl group instead of an aminoethyl group alters its reactivity and biological activity.
Thiazole-4-carboxylic acid: Lacks the aminoethyl group, affecting its ability to form certain derivatives.
Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which provide a combination of reactivity and biological activity not found in other thiazole derivatives. This dual functionality makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89532-87-6 |
|---|---|
Fórmula molecular |
C6H8N2O2S |
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-4(2-11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) |
Clave InChI |
IZYPOVIPPSQRBI-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NC(=CS1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13150028.png)
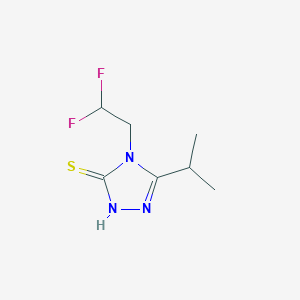
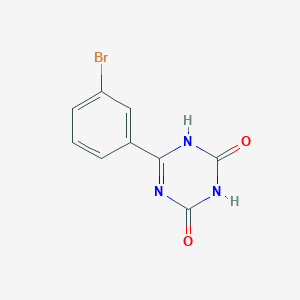

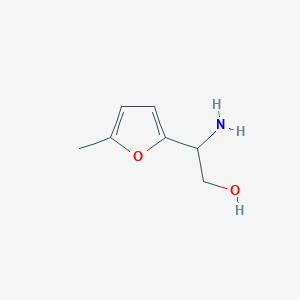
![3-Methyl-8-azaspiro[4.5]decan-1-one hcl](/img/structure/B13150065.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-heptadec-10-enethioate;azane](/img/structure/B13150070.png)
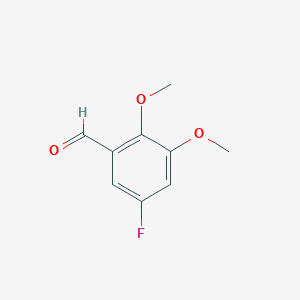
![Ethyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B13150093.png)
![4,4'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13150094.png)

